1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Carbohydrate Synthesis Protecting Group Strategy Chiral Building Blocks

Sourcing a 3-deoxy-D-glucitol building block with reliable orthogonal protection? The 2-O-toluoyl ester here is non-negotiable for selective deprotection-free C-2 analogs (e.g., CAS 152613-20-2) are not viable substitutes. • Orthogonal 2-O-toluoyl group removable under mild basic conditions without disturbing 4,6-O-benzylidene acetal. • White to off-white solid, ≥95% purity, suitable for click modification and glycoconjugate synthesis. • Bulk and custom quantities available with global shipping.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 149312-19-6
Cat. No. B122168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol
CAS149312-19-6
Synonyms1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2
InChIInChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1
InChIKeyCYNQIKSKCVESCU-HQPYMTOTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (CAS 149312-19-6): A Protected Glucitol Intermediate for Complex Carbohydrate Synthesis


1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (CAS 149312-19-6) is a synthetic carbohydrate derivative belonging to the class of protected 1,5-anhydro-D-glucitols [1]. Characterized by a 4,6-O-benzylidene acetal and a 2-O-toluoyl ester on a 3-deoxy-glucitol scaffold, this compound serves as a chiral building block and synthetic intermediate in glycobiology research [2]. Its molecular formula is C21H22O5, with a molecular weight of 354.4 g/mol, and it is commercially available from multiple vendors as a white to off-white solid with purities typically ≥95% .

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: Why Simple Structural Analogs Cannot Substitute in Regioselective Synthesis


The scientific and industrial utility of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is critically dependent on its precise substitution pattern. The presence and specific location of the 2-O-toluoyl group are non-negotiable for downstream synthetic steps requiring orthogonal deprotection or regioselective functionalization . A direct analog lacking this toluoyl ester, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2), possesses a free hydroxyl at C-2, which fundamentally alters its reactivity profile and is therefore not a suitable substitute for applications where the 2-O-toluoyl group serves as a protective or directing element [1]. Similarly, isomers with toluoyl groups at other positions (e.g., the 2-O-toluoyl derivative CAS 156715-23-0 with a different core structure) will exhibit distinct regiochemical outcomes in subsequent reactions .

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: Quantitative and Comparative Evidence for Research and Procurement Selection


Comparative Structural Identity and Orthogonal Protection for Regioselective Modifications

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (C21H22O5, MW 354.4 g/mol) features a specific substitution pattern: a 4,6-O-benzylidene acetal protecting the C4 and C6 hydroxyls, a deoxygenated C3 position, and a 2-O-toluoyl ester. This is in contrast to its closest analog, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2, C13H16O4, MW 236.26 g/mol), which lacks the 2-O-toluoyl group and thus presents a free hydroxyl at C2 [1]. The presence of the 2-O-toluoyl group in the target compound provides orthogonal protection relative to the benzylidene acetal, enabling selective C2 modifications without affecting the 4,6-O-protection, a feature not possible with the non-toluoylated analog .

Carbohydrate Synthesis Protecting Group Strategy Chiral Building Blocks

Vendor-Purported α-Glucosidase Inhibitory Activity: A Differentiating Biological Claim

Vendor literature specifically claims that 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (sometimes referred to as 'Kotalanol' in this context) inhibits α-glucosidase enzymes, thereby potentially facilitating enhanced glycemic control . In contrast, the non-toluoylated analog, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, is not described in vendor materials as possessing any glycosidase inhibitory activity and is solely marketed as a chiral synthetic intermediate [1]. The claimed inhibition is attributed to the compound's function as an allosteric inhibitor of glycosidases, a property linked to its specific structural features, including the benzylidene and toluoyl groups . However, it is critical to note that the primary literature contains no peer-reviewed studies directly validating this α-glucosidase inhibition for this specific CAS number, and the compound's identity as the natural product Kotalanol (a sulfated thiosugar) appears to be a vendor misattribution [2].

Glycosidase Inhibition Diabetes Research Enzyme Assay

Reported Anti-inflammatory Activity in a Murine Colitis Model: A Potential Differentiator

A vendor datasheet notes that 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol was synthesized by a click modification reaction and 'has been shown to have an antiinflammatory effect in the mouse model of colitis' . This claim is not made for the non-toluoylated analog, which lacks any reported biological activity [1]. The specific experimental details, such as the dose, route of administration, and quantitative measures of inflammation reduction, are not provided in the vendor description. Furthermore, the primary research article that is the source of this claim could not be located in public databases, suggesting that this information may be derived from unpublished data or a misinterpretation of a related study.

Anti-inflammatory In Vivo Model Colitis

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: Recommended Applications for Research and Industrial Use


Regioselective Synthesis of Complex Carbohydrates and Glycoconjugates

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is optimally employed as a chiral building block in multi-step syntheses requiring orthogonal protecting group strategies [1]. Its 4,6-O-benzylidene acetal provides stability to the pyranose ring, while the 2-O-toluoyl ester serves as a temporary protecting group that can be selectively removed under mild basic conditions without disturbing the benzylidene acetal . This allows for the sequential introduction of different functionalities at C2, making it a valuable intermediate for constructing complex oligosaccharides, glycoconjugates, and sugar nucleotides .

Exploratory Research on Glycosidase Inhibition

Based on vendor claims, this compound may be investigated as a potential lead or tool compound for α-glucosidase inhibition . It could be used in preliminary enzyme assays to assess its inhibitory profile against α-glucosidase, β-glucosidase, and β-galactosidase . However, due to the lack of peer-reviewed validation, any positive results should be interpreted with caution and followed by rigorous structure-activity relationship (SAR) studies using authenticated reference standards. It is not recommended as a definitive positive control without independent verification.

Synthesis of Methylated Saccharides via Click Chemistry

A specific synthetic application mentioned in vendor literature is its use in 'click modification reactions' to produce methylated saccharides . The compound was synthesized by reacting 2-(1H-benzotriazole-1-yl)methyl 4,6-anhydro toluene with 1,5-anhydro-3,4,6-deoxy glucose, indicating its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry approaches to generate complex carbohydrate architectures .

Investigational Studies in Colitis and Inflammation Models

For research groups exploring novel anti-inflammatory agents, this compound may be evaluated in murine models of colitis, as suggested by vendor literature . Given the absence of published data, such studies would be exploratory in nature. Researchers should design experiments to quantify effects on disease activity index (DAI), colon length, and histopathological scores, comparing the compound to established anti-inflammatory agents or vehicle controls to ascertain any potential therapeutic benefit.

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